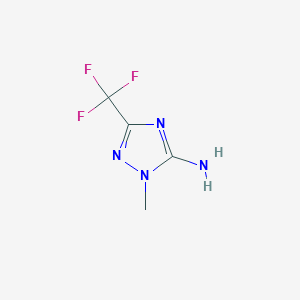

1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

CAS No.: 80343-16-4

Cat. No.: VC5473542

Molecular Formula: C4H5F3N4

Molecular Weight: 166.107

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80343-16-4 |

|---|---|

| Molecular Formula | C4H5F3N4 |

| Molecular Weight | 166.107 |

| IUPAC Name | 2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C4H5F3N4/c1-11-3(8)9-2(10-11)4(5,6)7/h1H3,(H2,8,9,10) |

| Standard InChI Key | YHZGCMQWEKYCGW-UHFFFAOYSA-N |

| SMILES | CN1C(=NC(=N1)C(F)(F)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its molecular formula is , with a molecular weight of 166.107 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine |

| SMILES | CN1C(=NC(=N1)C(F)(F)F)N |

| InChI Key | YHZGCMQWEKYCGW-UHFFFAOYSA-N |

| PubChem CID | 12774391 |

The trifluoromethyl group at the 3-position and the amino group at the 5-position contribute to its electronic and steric properties, influencing reactivity and biological interactions.

Spectroscopic Data

Infrared (IR) spectroscopy reveals characteristic absorption bands:

-

CF stretching: 780 cm (trifluoromethyl group)

Nuclear Magnetic Resonance (NMR) data further confirm the structure: -

H NMR: A singlet at δ 3.70 ppm for the methyl group (3H) and a broad peak at δ 5.20 ppm for the amine protons (2H).

Synthesis Methods

Cycloaddition-Based Routes

A regioselective [3 + 2]-cycloaddition approach using nitrile imines and trifluoroacetonitrile (CFCN) has been optimized for gram-scale synthesis . The reaction involves:

-

Nitrile imine generation: Hydrazonyl chlorides react with bases (e.g., NEt) to form nitrile imines.

-

Cycloaddition: CFCN, generated from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, undergoes [3 + 2] coupling with nitrile imines to yield the triazole core .

This method achieves yields up to 56% under mild conditions (CHCl, room temperature) and tolerates diverse functional groups, including alkyl and aryl substituents .

Condensation-Cyclization Strategies

Alternative pathways involve condensation of aminoguanidine bicarbonate with carboxylic acids, followed by cyclization. For example:

Yields for analogous triazoles range from 50% to 62% .

Table 1: Comparison of Synthesis Methods

| Method | Reagents | Yield | Conditions |

|---|---|---|---|

| [3 + 2] Cycloaddition | Hydrazonyl chloride, CFCN | 56% | CHCl, RT |

| Condensation-Cyclization | Aminoguanidine, sulfonyl chloride | 50–62% | Acetonitrile/DMF, RT |

Physicochemical Properties

Stability and Reactivity

The trifluoromethyl group enhances thermal stability and metabolic resistance, making the compound suitable for prolonged biological activity. The amino group participates in hydrogen bonding and serves as a site for further functionalization, such as sulfonamide formation .

Solubility and Lipophilicity

While experimental solubility data remain limited, computational models predict moderate lipophilicity (), favoring membrane permeability in drug candidates. The trifluoromethyl group increases hydrophobicity compared to non-fluorinated analogs .

Biological Activities and Applications

Antimalarial Activity

Docking studies suggest that trifluoromethyl-substituted triazoles inhibit Plasmodium falciparum dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . Derivatives with benzenesulfonamide moieties show IC values of 0.8–1.2 µM against DHPS, comparable to existing sulfonamide antimalarials .

Agricultural Applications

The compound’s stability under environmental conditions makes it a candidate for agrochemical development. Triazole-based fungicides, such as triadimefon, share structural motifs and demonstrate broad-spectrum activity against plant pathogens.

Recent Advances and Future Directions

Scalable Synthesis

Gram-scale production (10 mmol) of the triazole core has been achieved via cycloaddition, enabling industrial applications . Downstream modifications, including Heck reactions and Sonogashira couplings, further diversify its utility in creating functionalized derivatives .

Mechanistic Insights

Recent studies propose a reaction mechanism involving:

-

Nitrile imine formation: Base-induced dehydrohalogenation of hydrazonyl chlorides.

-

Cycloaddition: Electrostatic interactions between CFCN and nitrile imines drive regioselective triazole formation .

Unresolved Challenges

-

Solubility optimization: Structural modifications, such as introducing hydrophilic groups, could enhance aqueous solubility for pharmaceutical formulations.

-

In vivo validation: Preclinical testing is needed to confirm therapeutic efficacy and safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume